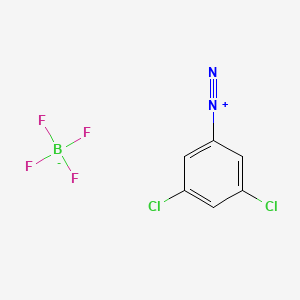

3,5-Dichlorophenyldiazonium tetrafluoroborate

Descripción

3,5-Dichlorophenyldiazonium tetrafluoroborate (C₆H₃Cl₂N₂·BF₄) is a diazonium salt characterized by two chlorine substituents in the meta positions (3 and 5) on the benzene ring and a tetrafluoroborate counterion. It has a molecular weight of 260.81 g/mol and is typically stored at -20°C under argon due to its sensitivity to heat, moisture, and light .

Propiedades

IUPAC Name |

3,5-dichlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVOZXRITFTBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431245 | |

| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-67-4 | |

| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diazotization of 3,5-Dichloroaniline

The primary synthetic route to 3,5-dichlorophenyldiazonium tetrafluoroborate involves the diazotization of 3,5-dichloroaniline. This classical approach includes the following steps:

- Starting Material: 3,5-Dichloroaniline (C6H5Cl2NH2)

- Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), and tetrafluoroboric acid (HBF4)

- Solvent: Aqueous medium, typically water or dilute acid solution

- Temperature: Maintained at low temperatures (0–5°C) to stabilize the diazonium ion and prevent decomposition

- Dissolve 3,5-dichloroaniline in dilute hydrochloric acid and cool the solution to 0–5°C.

- Slowly add an aqueous solution of sodium nitrite to the stirred acidic solution, maintaining the low temperature. This generates the diazonium salt in situ.

- After complete diazotization, tetrafluoroboric acid is added to precipitate the diazonium salt as the tetrafluoroborate salt, which is less soluble and more stable.

- The precipitated this compound is filtered, washed, and dried under vacuum.

This method is well-documented and widely used due to its efficiency and ability to produce high-purity product suitable for further synthetic applications.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–5°C | Critical to maintain low temperature to avoid decomposition of diazonium salt |

| pH | Strongly acidic (HCl) | Acidic conditions required for diazotization |

| Sodium nitrite molar ratio | 1.0 equivalent | Stoichiometric with respect to 3,5-dichloroaniline |

| Tetrafluoroboric acid concentration | Concentrated aqueous HBF4 | Used to precipitate stable tetrafluoroborate salt |

| Reaction time | 20–30 minutes | Sufficient for complete diazotization |

| Stirring speed | Moderate (e.g., 700 rpm) | Ensures homogeneous mixing |

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but incorporates process intensification techniques:

- Continuous Flow Reactors: To precisely control temperature and reaction time, improving safety and scalability.

- Automated pH and Temperature Control: Ensures reproducibility and high yield.

- Efficient Isolation: Use of filtration and washing steps optimized for large-scale handling of diazonium salts.

These adaptations enhance yield, purity, and safety, given the potentially explosive nature of diazonium salts.

Research Findings and Data

- A study demonstrated the diazotization of arylamines in 48% aqueous tetrafluoroboric acid at 0°C with sodium nitrite, yielding aryldiazonium tetrafluoroborates in high purity and yield.

- Purification involves dissolving the crude salt in acetone and reprecipitating with diethyl ether, followed by vacuum drying to obtain a stable crystalline product.

- The molecular weight of this compound is 260.81 g/mol, with the chemical formula C6H3BCl2F4N2.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Diazotization | 3,5-Dichloroaniline + NaNO2 + HCl (0–5°C) | Formation of diazonium salt in acidic aqueous medium |

| Salt Formation | Addition of HBF4 to diazonium solution | Precipitation of stable tetrafluoroborate salt |

| Isolation and Purification | Filtration, washing, recrystallization (acetone/diethyl ether) | Pure, crystalline this compound |

| Drying | Vacuum drying | Stable solid product |

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichlorophenyldiazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 3,5-dichloroaniline.

Coupling Reactions: It can undergo coupling reactions with phenols and amines to form azo compounds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides, cyanides, and thiols. The reactions are typically carried out in the presence of a catalyst or under acidic conditions.

Reduction: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.

Coupling: The reactions are often performed in alkaline or neutral conditions with phenols or amines as coupling partners

Major Products Formed

Aplicaciones Científicas De Investigación

Scientific Research Applications

3,5-Dichlorophenyldiazonium tetrafluoroborate is utilized in several key areas of research:

- Electron Transfer Chemistry :

- Cross-Coupling Reactions :

- Sandmeyer Reactions :

- Electrochemical Reduction :

- Catalytic Thiocyanation :

Case Study 1: Bilirubin Detection

A notable application of this compound is in the detection of bilirubin levels in biological fluids. A study developed an aqueous solution containing this diazonium salt to create a stable reagent for bilirubin assays. The reagent demonstrated high stability and reactivity, allowing for accurate measurements even in the presence of interfering substances like hemoglobin. The formulation maintained activity for over 18 months when stored properly .

Case Study 2: Synthesis of Organic Compounds

In synthetic organic chemistry, this compound has been used effectively as a building block for synthesizing various aromatic compounds. For instance, researchers utilized it to generate substituted phenols through nucleophilic substitution reactions, showcasing its utility in constructing complex molecular architectures .

Data Table: Summary of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Electron Transfer Chemistry | Facilitates electron transfer processes | Enhances reaction efficiency |

| Cross-Coupling Reactions | Used in microwave-assisted coupling reactions | Reduces reaction time |

| Sandmeyer Reactions | Precursor for bromination of aryl amines | Enables synthesis of bromobenzene |

| Electrochemical Reduction | Participates in electrochemical transformations | Generates useful intermediates |

| Bilirubin Detection | Stable reagent for bilirubin assays | Accurate detection with long shelf-life |

Mecanismo De Acción

The mechanism of action of 3,5-Dichlorophenyldiazonium tetrafluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in substitution and coupling reactions, forming stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Diazonium tetrafluoroborate salts vary in reactivity, stability, and applications based on substituent groups. Below is a comparative analysis of 3,5-dichlorophenyldiazonium tetrafluoroborate with structurally related compounds.

Table 1: Comparative Properties of Selected Diazonium Tetrafluoroborate Salts

Key Comparative Insights :

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (Cl, NO₂): The 3,5-dichloro and 4-nitro substituents stabilize the diazonium group via electron withdrawal, delaying decomposition. However, nitro groups increase reactivity in coupling reactions compared to chloro groups . Steric and Symmetric Effects: The 3,5-dichloro isomer’s symmetry may improve crystallinity and storage stability relative to the asymmetric 2,4-dichloro analog .

Application-Specific Performance: Clinical Use: this compound is preferred over 2,4-dichloro analogs in bilirubin assays due to reduced interference from serum components . Material Science: 4-Nitrobenzenediazonium tetrafluoroborate exhibits faster reaction kinetics in nanoparticle functionalization but requires stricter temperature control .

Thermal and Photochemical Behavior :

- Studies on the Balz-Schiemann reaction (thermal decomposition of aryldiazonium salts) indicate that this compound requires milder conditions for controlled decomposition compared to nitro-substituted salts, which may decompose explosively under heat .

Research Findings and Trends

- Nanotechnology: Functionalized NiO nanoparticles using this compound show enhanced catalytic activity in water oxidation, attributed to improved electron transfer from the chlorine substituents .

- Diagnostics: Interference studies highlight this compound’s specificity for bilirubin, with minimal cross-reactivity in paraprotein-rich sera compared to other diazonium salts .

Actividad Biológica

3,5-Dichlorophenyldiazonium tetrafluoroborate (3,5-DCP) is a diazonium salt that has garnered attention for its applications in biochemical assays, particularly in the measurement of bilirubin levels. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity, and relevant case studies.

3,5-DCP is characterized by its ability to react with bilirubin to form azobilirubin, a colored compound that can be quantified spectrophotometrically. The reaction occurs at low pH and produces a red azo dye that absorbs maximally at 540 nm, with a potential shift to 600 nm upon alkaline treatment . This property makes 3,5-DCP a valuable reagent in clinical chemistry for assessing liver function through bilirubin assays.

Toxicological Profile

Toxicity and Irritation

3,5-DCP exhibits significant toxicity. Ingestion can lead to chemical burns in the gastrointestinal tract . Prolonged exposure may result in respiratory complications such as Reactive Airways Dysfunction Syndrome (RADS), characterized by persistent asthma-like symptoms following exposure to high concentrations of irritants .

Safety Measures

Due to its hazardous nature, appropriate safety measures must be employed when handling 3,5-DCP. Personal protective equipment (PPE) is essential to prevent skin contact and inhalation of vapors.

Assays Utilizing this compound

The primary application of 3,5-DCP is in the quantification of bilirubin levels in serum samples. Several studies have highlighted its effectiveness:

- Bilirubin Assays : The compound is used in various automated analyzers (e.g., Beckman Coulter and Roche Diagnostics) for direct bilirubin assays. The formation of azobilirubin allows for precise measurements of total bilirubin concentrations .

- Interference Studies : Research indicates that certain medications can interfere with bilirubin measurements when using 3,5-DCP. For instance, patients on eltrombopag therapy exhibited discrepancies in bilirubin levels due to the reddish-brown discoloration caused by high drug concentrations .

Case Studies

-

Clinical Case Analysis

A study analyzed a patient exhibiting fatigue and dyspnea, where unusual absorbance curves were noted during bilirubin testing using 3,5-DCP. The initial results indicated spurious direct bilirubin levels due to suspected paraproteinemia. After dilution of the serum sample, normal absorbance patterns were restored, confirming the interference caused by paraprotein . -

Bilirubin Measurement Variability

In another investigation involving multiple patients undergoing treatment with eltrombopag, significant variability was observed in total bilirubin measurements across different analyzers. The study emphasized the need for careful interpretation of results when using 3,5-DCP as a reagent due to potential interferences from concomitant medications .

Data Summary

| Parameter | Value/Observation |

|---|---|

| Max Absorbance Wavelength | 540 nm (red azobilirubin) |

| pH for Reaction | Low pH (acidic conditions) |

| Toxicity Effects | Chemical burns; RADS |

| Common Applications | Bilirubin assays in clinical diagnostics |

Q & A

Q. What are the optimal synthetic conditions for preparing 3,5-dichlorophenyldiazonium tetrafluoroborate, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves diazotization of 3,5-dichloroaniline using nitrous acid (generated in situ from NaNO₂ and HBF₄) under controlled acidic conditions (0–5°C). Key parameters include:

- Temperature: Excess heat accelerates diazonium salt decomposition; maintaining 0–5°C minimizes side reactions.

- Acid Concentration: Excess HBF₄ stabilizes the diazonium intermediate and facilitates tetrafluoroborate salt precipitation.

- Stoichiometry: A 1:1 molar ratio of aniline to NaNO₂ ensures complete diazotization.

Q. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers to inhibit thermal and photolytic degradation.

- Handling: Use inert atmospheres (e.g., N₂ or Ar) during transfers. Avoid contact with reducing agents or moisture.

Supporting Evidence: - Stability data from supplier specifications confirm decomposition above 25°C .

- Analogous diazonium salts exhibit rapid decomposition in polar solvents like water .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal packing and counterion interactions. For example, tetrafluoroborate salts often show B–F bond lengths of ~1.38 Å .

- IR Spectroscopy: Key peaks include N≡N stretch (~2200 cm⁻¹) and B–F vibrations (1050–1100 cm⁻¹) .

- NMR (¹H/¹³C): Aromatic protons appear as doublets (J = 2.5–3.0 Hz) due to meta-chloro substituents.

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution. The diazonium group’s N⁺ center has a partial charge of +0.75, directing electrophilic attack to para positions.

- Solvent Effects: COSMO-RS models predict reduced stability in polar aprotic solvents (e.g., DMF), aligning with experimental decomposition rates .

Q. How do researchers resolve contradictions in thermal decomposition data for diazonium tetrafluoroborates?

Methodological Answer:

- TGA/DSC Analysis: Decomposition onset temperatures vary with purity. For example, impurities (e.g., residual HBF₄) lower decomposition points by 20–30°C.

- Isothermal Studies: Conduct kinetic analyses (e.g., Arrhenius plots) to distinguish between bulk vs. surface degradation mechanisms.

Q. What methodologies optimize the purification of this compound from byproducts like unreacted aniline?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (4:1 v/v) at –20°C to precipitate pure product.

- Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) removes organic impurities. Confirm purity via HPLC (C18 column, 90% MeOH mobile phase) .

Methodological Challenges

Q. How can researchers mitigate solvent-induced instability during applications of this compound?

Methodological Answer:

- Solvent Screening: Use low-polarity solvents (e.g., THF or DCM) to stabilize the diazonium group. Avoid protic solvents (e.g., MeOH) that protonate the N≡N moiety.

- In Situ Generation: Prepare the diazonium salt immediately before use to minimize storage-related decomposition .

Q. What experimental designs validate the diazonium salt’s role in photoinduced cross-coupling reactions?

Methodological Answer:

- Control Experiments: Compare reaction rates under UV light (365 nm) vs. dark conditions.

- Radical Traps: Add TEMPO to quench radical intermediates; suppressed product formation confirms a radical pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.